3-Chlorodibenzofuran

Übersicht

Beschreibung

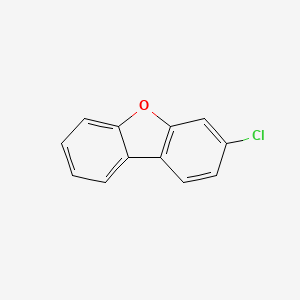

3-Chlorodibenzofuran is an organic compound belonging to the class of chlorinated dibenzofurans. It consists of a dibenzofuran structure with a chlorine atom substituted at the third position. This compound is known for its environmental persistence and potential toxicological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorodibenzofuran can be synthesized through various methods. One common approach involves the chlorination of dibenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzofuran in large-scale reactors. The process is carefully controlled to ensure the selective substitution of chlorine at the third position, minimizing the formation of unwanted by-products. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-2,8-dione using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield this compound-2-ol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: this compound-2,8-dione.

Reduction: this compound-2-ol.

Substitution: 3-Hydroxydibenzofuran or 3-Aminodibenzofuran.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor in Organic Chemistry:

3-Chlorodibenzofuran serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of various chemical compounds, including pharmaceuticals and specialty chemicals. The chlorinated nature of 3-CDF also makes it a model compound for studying chlorinated aromatic compounds, aiding in the understanding of their reactivity and mechanisms.

Biological Research

Toxicological Studies:

Research on the toxicological effects of 3-CDF is crucial for understanding the impact of chlorinated dibenzofurans on living organisms. Studies indicate that exposure to 3-CDF can lead to significant hepatic alterations, immunosuppression, and endocrine disruption. For instance, animal studies have shown increased liver weight and lipid accumulation, as well as decreased thymus weight and impaired immune responses following exposure to this compound .

Metabolic Pathways:

The metabolic pathways of 3-CDF have been explored using various microbial strains capable of transforming chlorinated dibenzofurans. Certain strains of Rhodococcus have demonstrated the ability to metabolize 3-CDF through angular dioxygenation, indicating its potential for biodegradation in contaminated environments.

Medical Applications

Potential Therapeutic Agent:

There is ongoing research into the potential of 3-CDF as a therapeutic agent or its role in drug metabolism. Understanding how this compound interacts with biological systems can lead to insights into its possible uses in medicine, particularly in pharmacology and toxicology.

Environmental Applications

Bioremediation Strategies:

Bioremediation utilizing microorganisms for the degradation of 3-CDF has been extensively studied. Field studies have shown that indigenous microbial populations can effectively degrade dibenzofurans, including 3-CDF, under optimized environmental conditions. Controlled laboratory experiments have also demonstrated that specific bacterial strains can degrade 3-CDF under anaerobic conditions .

Case Studies:

- Field Studies: In contaminated sites, bioremediation has been successfully implemented using local microbial communities capable of degrading dibenzofurans.

- Laboratory Experiments: Research indicates that degradation rates are influenced by factors such as substrate diffusion and microbial attachment methods (attached vs. suspended bacteria) .

Wirkmechanismus

The mechanism of action of 3-chlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism. This activation can lead to the production of enzymes that metabolize the compound, potentially resulting in toxic effects. The pathways involved include the AhR signaling pathway and the induction of cytochrome P450 enzymes.

Vergleich Mit ähnlichen Verbindungen

- 2-Chlorodibenzofuran

- 4-Chlorodibenzofuran

- 2,3,7,8-Tetrachlorodibenzofuran

Comparison: 3-Chlorodibenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other chlorinated dibenzofurans, it may exhibit different environmental persistence and biological effects. For instance, 2,3,7,8-tetrachlorodibenzofuran is known for its higher toxicity and environmental impact.

Biologische Aktivität

3-Chlorodibenzofuran (3-CDF) is a halogenated aromatic compound that has garnered attention due to its environmental persistence and potential biological effects. This article reviews the biological activity of 3-CDF, focusing on its toxicological properties, metabolic pathways, and implications for bioremediation.

3-CDF is part of a larger group of chlorinated dibenzofurans (CDFs), which are known for their toxicity and environmental persistence. The structure of 3-CDF consists of two fused benzene rings with a furan ring and a chlorine atom attached to the third carbon of the dibenzofuran structure. This configuration contributes to its lipophilicity, leading to significant bioaccumulation in biological systems.

Toxicological Profile

Research indicates that 3-CDF exhibits various toxicological effects, primarily affecting the liver, immune system, and endocrine functions:

- Hepatic Effects : Studies have shown that exposure to 3-CDF can lead to increased liver weight and lipid accumulation in hepatic tissues. For instance, one study reported that after oral exposure to CDFs, significant hepatic alterations were observed in laboratory animals, including hepatocellular hypertrophy and histological changes in bile ducts .

- Immunological Effects : Exposure to CDFs is associated with immunosuppression, as evidenced by decreased thymus weight and impaired immune responses in animal models . The Yusho and Yu-Cheng cohorts, exposed to similar compounds, exhibited increased susceptibility to infections and immune-related diseases .

- Endocrine Disruption : Limited data suggest potential thyroid dysfunction following exposure to CDFs, including hypothyroidism and alterations in serum thyroxine levels .

Metabolism and Biodegradation

The metabolic pathways of 3-CDF have been investigated using various bacterial strains capable of transforming chlorinated dibenzofurans. Key findings include:

- Microbial Transformation : Certain strains of Rhodococcus exhibit the ability to metabolize 3-CDF through angular dioxygenation. Specifically, studies have shown that one oxygenase system can transform 3-CDF at approximately 29% the rate of dibenzofuran (DBF), indicating some level of biodegradability .

- Bioavailability : The bioavailability of sorbed 3-CDF was studied to understand its interaction with microbial communities. Results indicated that the compound's sorption affects its degradation rate by bacteria, highlighting the importance of environmental conditions on bioremediation efforts .

Case Studies on Bioremediation

Bioremediation strategies utilizing microorganisms for the degradation of 3-CDF have been explored:

- Field Studies : In contaminated sites, bioremediation has been successfully applied using indigenous microbial populations capable of degrading dibenzofurans. Enhanced bioremediation techniques involve optimizing environmental conditions to promote microbial growth and activity .

- Laboratory Experiments : Controlled laboratory studies have demonstrated that specific bacterial strains can effectively degrade 3-CDF under anaerobic conditions. The degradation rates were influenced by factors such as substrate diffusion and microbial attachment methods (attached vs. suspended bacteria) .

Summary Table of Biological Activity

Eigenschaften

IUPAC Name |

3-chlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOZMMAURMEVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017149 | |

| Record name | 3-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25074-67-3 | |

| Record name | 3-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25074-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025074673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PI7K19TKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.